GSK-3β vs. CDK2 Selectivity Ratio: Deriv. 80 Compared with Deriv. 91 and Deriv. 25
Deriv. 80 exhibits an intratarget selectivity window of approximately 400-fold for GSK-3β (IC50 = 50 nM) over CDK2 (IC50 = 20,000 nM), both measured in the same radiometric filter-binding assay format at 2.5 µM ATP [1]. Its closest structural analog, deriv. 91 (BDBM8200), which bears a phenyl group in place of the 3-trifluoromethylphenyl substituent, displays a ~625-fold window (GSK-3β IC50 = 32 nM; CDK2 IC50 = 20,000 nM) [2]. Although deriv. 91 is ~1.6-fold more potent on GSK-3β, deriv. 80 offers a distinct selectivity fingerprint that may be preferred when a slightly larger window between GSK-3β and off-target CDK inhibition is not the primary driver. Deriv. 25 (BDBM8134), with a 3,4-dimethoxyphenyl hinge binder, achieves a GSK-3β Ki of 12 nM but lacks publicly available CDK2 data for direct selectivity calculation [3].
| Evidence Dimension | GSK-3β IC50 vs. CDK2 IC50 (selectivity ratio) |
|---|---|
| Target Compound Data | GSK-3β IC50 = 50 nM; CDK2 IC50 = 20,000 nM (ratio ~400) |
| Comparator Or Baseline | Deriv. 91: GSK-3β IC50 = 32 nM, CDK2 IC50 = 20,000 nM (ratio ~625); Deriv. 25: GSK-3β Ki = 12 nM (CDK2 not reported) |
| Quantified Difference | Deriv. 80 is 1.6-fold less potent on GSK-3β than deriv. 91 but provides a characterized CDK2 selectivity anchor absent for deriv. 25 |
| Conditions | Radiometric filter-binding assay; 2.5 µM ATP; [gamma-32P] ATP detection; human recombinant GSK-3β and CDK2/cyclin A2 |
Why This Matters
Procurement of deriv. 80 supplies a kinase tool compound with a fully characterized GSK-3β/CDK2 selectivity pair, enabling researchers to interpret cellular phenotype data without unknown off-target CDK contributions.
- [1] BindingDB Entry BDBM8189 (deriv. 80): GSK-3β IC50 = 50 nM; CDK2 IC50 = 20,000 nM. View Source
- [2] BindingDB Entry BDBM8200 (deriv. 91): GSK-3β IC50 = 32 nM; CDK2 IC50 = 20,000 nM. View Source
- [3] BindingDB Entry BDBM8134 (deriv. 25): GSK-3β Ki = 12 nM. View Source
